Norbolethone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

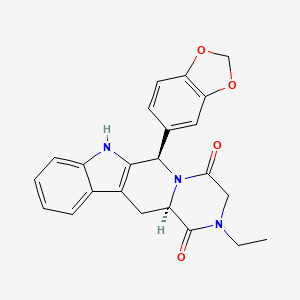

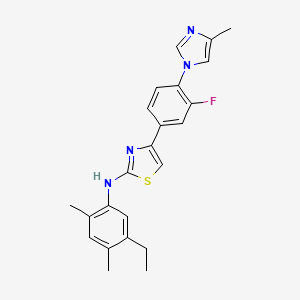

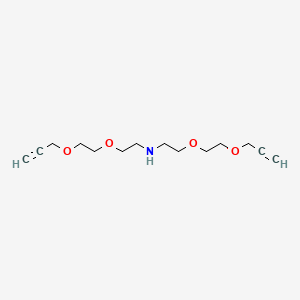

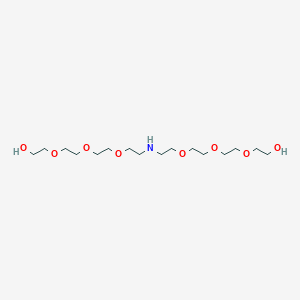

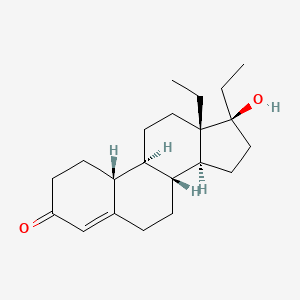

Norbolethone, also known as 17α-Ethyl-18-methyl-19-nortestosterone, is a synthetic and orally active anabolic–androgenic steroid. It was first developed in 1966 by Wyeth Laboratories and was investigated for use as an agent to encourage weight gain and for the treatment of short stature. it was never marketed commercially due to concerns about its potential toxicity . This compound gained notoriety in the early 2000s when it was detected in athletes’ urine samples, leading to its inclusion on the World Anti-Doping Agency’s list of prohibited substances .

Métodos De Preparación

Norbolethone is synthesized through a series of chemical reactions starting from simpler steroidal compounds. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with a steroidal precursor such as 19-nortestosterone.

Ethylation: The precursor undergoes ethylation to introduce the 17α-ethyl group.

Methylation: The 18-methyl group is introduced through a methylation reaction.

Hydroxylation: The compound is hydroxylated at the 17β position to form the final product, this compound.

The reaction conditions for these steps typically involve the use of strong bases, acids, and various organic solvents to facilitate the transformations

Análisis De Reacciones Químicas

Norbolethone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various ketones and alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into different reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: this compound can undergo substitution reactions, particularly at the 17α and 18 positions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-keto derivatives, while reduction can produce 17β-hydroxy derivatives.

Aplicaciones Científicas De Investigación

Norbolethone has been studied for various scientific research applications, including:

Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of anabolic–androgenic steroids.

Biology: Research on this compound has provided insights into the biological effects of anabolic steroids, including their impact on muscle growth and metabolism.

Medicine: Although not marketed, this compound was initially investigated for its potential to treat conditions such as short stature and underweight.

Industry: This compound’s detection in athletes’ urine samples has led to advancements in analytical techniques for detecting synthetic steroids in doping control

Mecanismo De Acción

Norbolethone exerts its effects by binding to androgen receptors in various tissues, including muscle, bone, and the central nervous system. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream effectors that regulate protein synthesis and muscle growth .

Comparación Con Compuestos Similares

Norbolethone is similar to other anabolic–androgenic steroids such as tetrahydrogestrinone, gestrinone, and levonorgestrel. this compound is unique in its specific chemical structure, which includes the 17α-ethyl and 18-methyl groups. This structural uniqueness contributes to its distinct anabolic and androgenic properties .

Similar Compounds

- Tetrahydrogestrinone

- Gestrinone

- Levonorgestrel

This compound’s distinct structure and properties make it a valuable compound for studying the effects of synthetic steroids and developing analytical methods for doping control.

Propiedades

Número CAS |

1235-15-0 |

|---|---|

Fórmula molecular |

C21H32O2 |

Peso molecular |

316.5 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

Clave InChI |

FTBJKONNNSKOLX-XUDSTZEESA-N |

SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

SMILES isomérico |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |

SMILES canónico |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

Apariencia |

Solid powder |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Norbolethone; Genabol; DL-Norbolethone; Norboletone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.